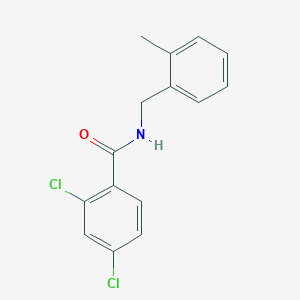![molecular formula C23H22ClNO6S B300500 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-ethoxy-4-isopropoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B300500.png)
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-ethoxy-4-isopropoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-ethoxy-4-isopropoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is also known as TZD18 and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of TZD18 is not fully understood. However, it has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. Inhibition of PTP1B activity leads to increased insulin sensitivity and improved glucose uptake, making TZD18 a potential candidate for the treatment of diabetes.
Biochemical and Physiological Effects:
TZD18 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is the process of new blood vessel formation, by targeting the vascular endothelial growth factor (VEGF) signaling pathway. Additionally, TZD18 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of TZD18 for lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in the laboratory. However, one of the limitations of TZD18 is its hydrophobicity, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments, such as cell culture assays.
Future Directions
There are several future directions for the research on TZD18. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of diabetes and cancer. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, the development of new synthesis methods and modifications to the compound structure may lead to the discovery of more potent and selective analogs.
Conclusion:
In conclusion, TZD18 is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. The future directions for research on TZD18 include further investigation of its therapeutic applications, mechanism of action, and the development of new analogs.
Synthesis Methods
The synthesis method of TZD18 involves the reaction of 5-(3-ethoxy-4-isopropoxybenzylidene)thiazolidine-2,4-dione with 6-chloro-1,3-benzodioxole-5-carbaldehyde in the presence of a base and a solvent. The reaction yields the desired compound, TZD18, which is then purified using column chromatography. Several variations of this method have been reported in the literature, including modifications to the reaction conditions and the use of different solvents.
Scientific Research Applications
TZD18 has been the focus of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and inflammation-related disorders.
properties
Product Name |
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-ethoxy-4-isopropoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C23H22ClNO6S |
Molecular Weight |
475.9 g/mol |
IUPAC Name |
(5E)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(3-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H22ClNO6S/c1-4-28-18-7-14(5-6-17(18)31-13(2)3)8-21-22(26)25(23(27)32-21)11-15-9-19-20(10-16(15)24)30-12-29-19/h5-10,13H,4,11-12H2,1-3H3/b21-8+ |
InChI Key |
IXFMLHVBFMEPLR-ODCIPOBUSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OC(C)C |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OC(C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B300417.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300418.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B300419.png)
![2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300421.png)
![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide](/img/structure/B300422.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B300425.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300428.png)

![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B300430.png)

![4-bromo-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B300433.png)
![2-({[4-Fluoro(methylsulfonyl)anilino]acetyl}amino)benzoic acid](/img/structure/B300434.png)
![ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B300436.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300439.png)